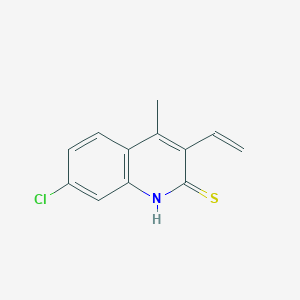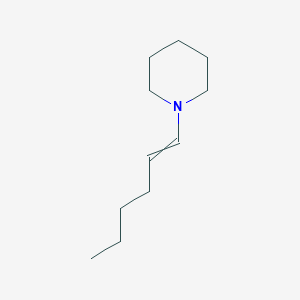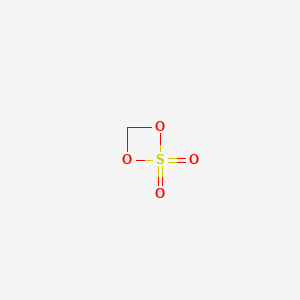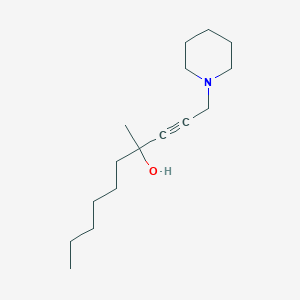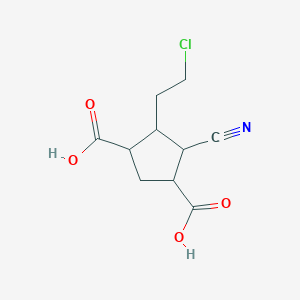
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring substituted with a chloroethyl group, a cyano group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentane derivative with 2-chloroethyl cyanide, followed by oxidation and carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclopentane ring.
5-Cyanocyclopentane-1,3-dicarboxylic acid: Lacks the chloroethyl group.
4-(2-Bromoethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
59042-55-6 |
|---|---|
Molecular Formula |
C10H12ClNO4 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-(2-chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H12ClNO4/c11-2-1-5-6(9(13)14)3-7(10(15)16)8(5)4-12/h5-8H,1-3H2,(H,13,14)(H,15,16) |
InChI Key |
DPWNFLXXTQSUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C#N)CCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


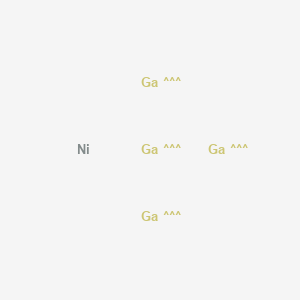
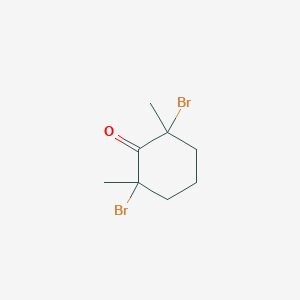
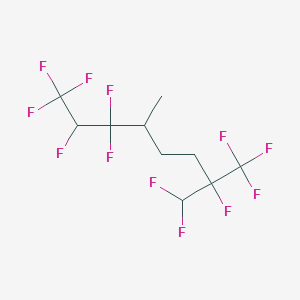
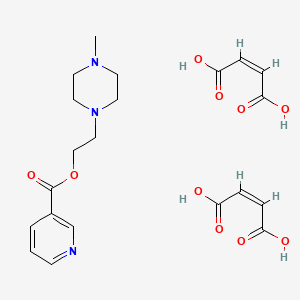
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
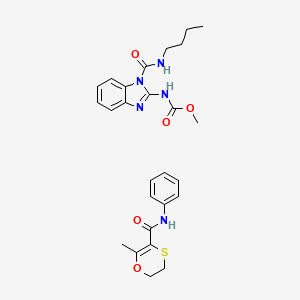
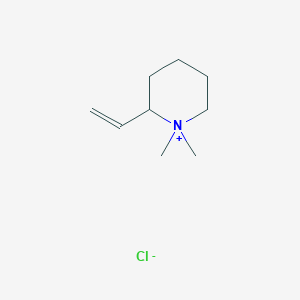
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
